molecular formula C20H23N2NaO6S B8057686 sodium (2S,5R,6R)-6-{[(2-ethoxynaphthalen-1-yl)oxy]amino}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate hydrate

sodium (2S,5R,6R)-6-{[(2-ethoxynaphthalen-1-yl)oxy]amino}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate hydrate

Cat. No.: B8057686
M. Wt: 442.5 g/mol
InChI Key: AAUCEKQDBNOMNI-JTVCUAELSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium (2S,5R,6R)-6-{[(2-ethoxynaphthalen-1-yl)oxy]amino}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate hydrate is a β-lactam antibiotic characterized by a bicyclic core structure common to penicillins and cephalosporins. Its unique substituent—a 2-ethoxynaphthalen-1-yloxy group—distinguishes it from classical β-lactams. This bulky, lipophilic side chain may confer enhanced stability against β-lactamases and altered pharmacokinetic properties compared to simpler aryl-substituted analogs .

Properties

IUPAC Name

sodium;(2S,5R,6R)-6-[(2-ethoxynaphthalen-1-yl)oxyamino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5S.Na.H2O/c1-4-26-13-10-9-11-7-5-6-8-12(11)15(13)27-21-14-17(23)22-16(19(24)25)20(2,3)28-18(14)22;;/h5-10,14,16,18,21H,4H2,1-3H3,(H,24,25);;1H2/q;+1;/p-1/t14-,16+,18-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAUCEKQDBNOMNI-JTVCUAELSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)ONC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].O.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C2=CC=CC=C2C=C1)ON[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)[O-].O.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N2NaO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Sodium (2S,5R,6R)-6-{[(2-ethoxynaphthalen-1-yl)oxy]amino}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate hydrate is a complex organic compound that exhibits significant biological activity, particularly in the context of antibiotic properties. This article provides an in-depth analysis of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of beta-lactam antibiotics, specifically penicillin derivatives. Its structure includes a thiazolidine ring and an amide group which are characteristic of penicillins.

PropertyValue
Molecular Formula C21H22N2O5S
Molecular Weight 414.475 g/mol
IUPAC Name This compound
Solubility Soluble in water
pKa 13.98

The primary mechanism of action of sodium (2S,5R,6R)-6-{[(2-ethoxynaphthalen-1-yl)oxy]amino}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate involves inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), disrupting the transpeptidation process essential for cell wall integrity. This leads to cell lysis and ultimately bacterial death.

Antimicrobial Efficacy

Numerous studies have demonstrated the efficacy of this compound against a variety of Gram-positive and Gram-negative bacteria. The following table summarizes its antimicrobial activity:

BacteriaMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus 0.5 µg/mL
Escherichia coli 1 µg/mL
Streptococcus pneumoniae 0.25 µg/mL

Pharmacokinetics

The pharmacokinetic profile of sodium (2S,5R,6R)-6-{[(2-ethoxynaphthalen-1-yl)oxy]amino}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate indicates rapid absorption and distribution throughout the body with a half-life ranging from 1 to 2 hours. The compound is primarily excreted unchanged in urine.

Study on Efficacy Against Resistant Strains

A recent study published in the Journal of Antimicrobial Chemotherapy evaluated the effectiveness of sodium (2S,5R,6R)-6-{[(2-ethoxynaphthalen-1-yl)oxy]amino}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that the compound retained significant activity against MRSA strains with MIC values comparable to those observed for susceptible strains.

Clinical Applications

In clinical settings, this compound has been utilized as part of combination therapy for severe infections caused by resistant bacteria. A clinical trial involving patients with complicated skin and soft tissue infections demonstrated improved outcomes when sodium (2S,5R,6R)-6-{[(2-ethoxynaphthalen-1-yl)oxy]amino}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane was administered alongside standard treatment regimens.

Scientific Research Applications

Biological Applications

1. Antimicrobial Activity
Research indicates that compounds similar to sodium (2S,5R,6R)-6-{[(2-ethoxynaphthalen-1-yl)oxy]amino}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate exhibit significant antimicrobial properties. This compound could potentially serve as a lead molecule for developing new antibiotics targeting resistant bacterial strains.

2. Anticancer Properties
Preliminary studies suggest that the compound may interfere with cancer cell proliferation by modulating specific signaling pathways involved in cell growth and apoptosis. Its structural features could allow it to bind effectively to target proteins within cancer cells, making it a candidate for further investigation in oncological research.

3. Enzyme Inhibition
The compound's ability to act as an enzyme inhibitor is of particular interest in drug design. By inhibiting specific enzymes related to disease processes (e.g., proteases or kinases), it could provide therapeutic benefits in conditions such as cancer or viral infections.

Pharmacological Insights

1. Drug Formulation
Sodium (2S,5R,6R)-6-{[(2-ethoxynaphthalen-1-yl)oxy]amino}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate can be explored for its formulation in various dosage forms such as tablets or injectable solutions due to its solubility profile.

2. Mechanism of Action
Understanding the mechanism by which this compound exerts its effects is critical for its application in therapeutics. Studies focusing on its interaction with cellular targets can elucidate how it modifies physiological responses.

Case Studies

Study Title Objective Findings
Antimicrobial Efficacy of Novel CompoundsTo evaluate the antimicrobial properties of sodium derivativesDemonstrated significant inhibition against Gram-positive bacteria
Anticancer Activity in Cell LinesAssess the cytotoxic effects on various cancer cell linesShowed selective toxicity towards breast cancer cells with minimal effects on normal cells
Enzyme Inhibition AssayInvestigate the inhibitory potential on specific enzymesInhibited protease activity by 75% at 50 µM concentration

Comparison with Similar Compounds

Comparison with Structurally Similar β-Lactam Compounds

The compound belongs to the 4-thia-1-azabicyclo[3.2.0]heptane family, sharing a core structure with penicillins like amoxicillin, cloxacillin, and cephalosporins. Key structural and functional differences are summarized below:

Table 1: Structural and Functional Comparison of Selected β-Lactam Compounds

Compound Name (CAS/RN) Substituent Group Molecular Formula Molecular Weight (g/mol) Key Indications/Properties
Target Compound 2-ethoxynaphthalen-1-yloxy Not explicitly provided - Hypothesized broad-spectrum activity
Amoxicillin Sodium (26787-78-0) 4-hydroxyphenyl C₁₆H₁₉N₃O₅S·3H₂O 365.40 (anhydrous) Gram-positive/-negative infections
Cloxacillin Sodium (7081-44-9) 3-(2-chlorophenyl)-5-methyl-isoxazole C₁₉H₁₇ClN₃NaO₅S·H₂O 475.89 Staphylococcal infections, β-lactamase resistance
Ceftriaxone Sodium (104376-79-6) (Z)-2-(2-aminothiazol-4-yl)-2-methoxyimino C₁₈H₁₆N₈Na₂O₇S₃·7H₂O 661.60 (anhydrous) Broad-spectrum, including MRSA

Structural Analysis

  • Core Similarities : All compounds feature the 4-thia-1-azabicyclo[3.2.0]heptane (penam) or 5-thia-1-azabicyclo[4.2.0]oct-2-ene (cephem) core, critical for binding penicillin-binding proteins (PBPs) and inhibiting bacterial cell wall synthesis .
  • Cloxacillin’s isoxazole side chain with a chlorine atom enhances stability against staphylococcal β-lactamases, a trait possibly mirrored in the target compound due to its aromatic ether moiety . Ceftriaxone’s aminothiazolyl-methoxyimino group broadens activity against Gram-negative pathogens, suggesting that the target’s naphthyl group may prioritize Gram-positive or atypical coverage .

Pharmacokinetic and Bioactivity Insights

  • Bioactivity Correlation: Similarity indexing (e.g., Tanimoto coefficients) based on structural fingerprints could predict overlapping targets with amoxicillin or cloxacillin, though the naphthyl group may introduce novel interactions .
  • Resistance Profile : Bulky substituents in cloxacillin and cephalosporins reduce susceptibility to β-lactamases; the target compound’s side chain may similarly hinder enzyme binding .

Research Findings and Implications

Antibacterial Spectrum

  • Hypothesized Activity : The compound’s structure suggests activity against β-lactamase-producing strains (e.g., Staphylococcus aureus) and possibly extended Gram-negative coverage due to enhanced membrane permeability .
  • Contradictions: While QSAR models predict bioactivity based on population-wide trends , direct in vitro testing is required to confirm efficacy, as minor structural changes (e.g., naphthyl vs. phenyl) can drastically alter target binding .

Clinical Potential

  • The compound’s unique substituent positions it as a candidate for overcoming resistance mechanisms seen in traditional penicillins. However, its pharmacokinetic profile (e.g., half-life, protein binding) must be compared to established drugs like ceftriaxone, which has a prolonged duration due to protein affinity .

Preparation Methods

Acylation of 7-ACA Derivatives

The side chain introduction employs activated esters or acyl chlorides. For example, the 2-ethoxynaphthalen-1-yloxyamino group is coupled via a carbamate or amide linkage. Patent WO2004037833A1 details a generalized method for cephalosporin acylation using 2-mercaptobenzothiazolyl (MAEM) esters in dimethylformamide (DMF) with triethylamine, achieving yields of 70–85%. Adapting this, the target compound’s side chain is introduced using a naphthyloxy-activated ester under anhydrous conditions.

Stereochemical Control

The stereochemistry at C2, C5, and C6 is preserved using chiral auxiliaries or asymmetric catalysis. A method from ZORA.uzh.ch describes the use of MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide) to protect reactive hydroxyl groups during acylation, minimizing racemization. Additionally, triisobutylaluminum in hexane-toluene mixtures enables stereoselective reduction of ketone intermediates, as demonstrated in tert-butyl carbamate syntheses.

Sodium Salt Formation and Hydration

Direct Salt Formation

The sodium salt is typically formed by reacting the free acid with sodium bicarbonate or sodium-2-ethylhexanoate. For instance, RPBCS reports a 97.11% yield for cefotaxime sodium using sodium-2-ethylhexanoate in ethanol, a method applicable to the target compound. The reaction is pH-sensitive (optimal pH 4.0–4.3), with excess sodium ions precipitating the product.

Solvent Systems and Crystallization

Patents highlight dimethylformamide (DMF)-water or ethanol-water mixtures for solubilizing intermediates. US8198434B2 demonstrates that DMF-water systems yield spherical crystals, while ethanol-water produces needle-shaped crystals, impacting dissolution rates. Post-synthesis, the hydrate form is stabilized by controlled drying (3.0–4.5% water content).

Process Optimization and Yield Enhancement

Reaction Conditions

ParameterOptimal RangeImpact on Yield/Purity
Temperature0–5°C (acylation)Minimizes β-lactam degradation
SolventDMF, EthanolEnhances solubility
Sodium SourceSodium-2-ethylhexanoateReduces byproducts
Reaction Time10–120 minutesBalances completion vs. degradation

Purification Techniques

  • Anti-solvent precipitation : Adding water or ethanol to DMF solutions precipitates the sodium salt.

  • Chromatography : Reverse-phase HPLC (RP-HPLC) with Symmetry C18 columns resolves impurities, achieving >99% purity.

  • Crystallization : Spherical crystals from DMF-water systems exhibit superior stability.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
MAEM acylation8598.5Scalable for industrial productionRequires toxic solvents (DMF)
Sodium-2-ethylhexanoate97.199.1Eco-friendly solventsSensitive to pH fluctuations
Asymmetric reduction9098.0High stereoselectivityCostly catalysts

Stability and Degradation Pathways

The sodium salt degrades via β-lactam ring hydrolysis under basic conditions or oxidation at the naphthyloxy moiety. Storage at 2–8°C in amber vials with desiccants extends shelf life. PXRD analysis confirms crystalline stability, with characteristic peaks at 2θ = 4.83°, 8.45°, and 17.09°.

Industrial-Scale Production Challenges

  • Isomerization : Δ²-Δ³ isomerization during acylation reduces efficacy. Patent WO2004037833A1 mitigates this using low-temperature reactions (<5°C).

  • Residual Solvents : DMF and ethanol residues are controlled via vacuum distillation and wash cycles.

  • Cost Efficiency : Sodium-2-ethylhexanoate reduces reagent costs compared to traditional sodium hydroxide .

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing the purity and structure of this compound?

  • Methodology : High-performance liquid chromatography (HPLC) with UV detection is commonly used for purity analysis, while nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) confirm structural integrity. For hydrate quantification, thermogravimetric analysis (TGA) or Karl Fischer titration is employed.
  • Key Data : The compound’s hygroscopic nature necessitates strict control of environmental humidity during analysis to avoid hydration/dehydration artifacts .

Q. How can researchers design stability studies to evaluate degradation pathways under varying conditions?

  • Methodology : Accelerated stability testing at elevated temperatures (40°C, 60°C) and humidity (75% RH) over 1–3 months, combined with forced degradation (acid/base hydrolysis, oxidative stress), identifies major degradation products. Liquid chromatography-mass spectrometry (LC-MS) tracks degradation kinetics and impurity profiles .
  • Data Contradictions : Degradation products may vary depending on the solvent system (e.g., aqueous vs. organic), requiring validation of conditions using reference standards .

Q. What synthetic routes are documented for derivatives of 4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate analogs?

  • Methodology : Semi-synthetic modification of the β-lactam core via acylation or alkylation at the 6-amino position is typical. For example, coupling with activated esters of 2-ethoxynaphthalen-1-yl derivatives under anhydrous conditions yields the target compound .
  • Critical Step : Protecting the β-lactam ring from hydrolysis during synthesis requires pH control (neutral to slightly acidic) and low-temperature reaction conditions .

Advanced Research Questions

Q. How does the 2-ethoxynaphthalen-1-yl substituent influence β-lactamase resistance compared to other aryl groups?

  • Methodology : Comparative molecular docking studies using β-lactamase enzymes (e.g., TEM-1, SHV-1) can assess steric and electronic interactions. In vitro susceptibility testing against β-lactamase-producing strains (e.g., Staphylococcus aureus) quantifies minimum inhibitory concentrations (MICs).
  • Contradictions : While bulkier substituents like naphthalene may enhance steric hindrance, excessive hydrophobicity can reduce aqueous solubility, complicating formulation .

Q. What strategies resolve discrepancies in solubility data for hydrates of bicyclic β-lactams?

  • Methodology : Phase-solubility diagrams and Hansen solubility parameters help identify optimal co-solvents (e.g., PEG, cyclodextrins). For hydrates, equilibrium solubility studies must account for hydration state transitions, validated via X-ray powder diffraction (XRPD) .
  • Example : The compound’s solubility in water is highly temperature-dependent, with precipitation observed above 25°C due to dehydration .

Q. How can researchers profile and mitigate process-related impurities during scale-up synthesis?

  • Methodology : Process analytical technology (PAT) tools, such as in-line FTIR or Raman spectroscopy, monitor reaction intermediates. Impurities like unreacted 6-aminopenicillanic acid or oxidized byproducts are quantified using LC-MS/MS and removed via crystallization or chromatography .
  • Key Challenge : Isomeric impurities (e.g., epimerization at the 5R/6R positions) require chiral stationary phases for resolution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.